(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid
CAS No.: 1354486-18-2
Cat. No.: VC2691204
Molecular Formula: C16H20INO5
Molecular Weight: 433.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354486-18-2 |
|---|---|
| Molecular Formula | C16H20INO5 |
| Molecular Weight | 433.24 g/mol |
| IUPAC Name | (2S,4S)-4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 |
| Standard InChI Key | BOYYAMPLRNEQQN-JQWIXIFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2I |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I |
Introduction
Chemical Structure and Properties
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid belongs to the broader class of pyrrolidine derivatives, which are frequently employed in pharmaceutical and chemical research due to their versatility in synthesis and potential biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1354486-18-2 |
| Molecular Formula | C₁₆H₂₀INO₅ |
| Molecular Weight | 433.24 g/mol |
| Stereochemistry | (2S,4S) |
| IUPAC Name | (2S,4S)-4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
The structure contains several key functional groups:
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A pyrrolidine ring with defined stereochemistry at positions 2 and 4
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom
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A 2-iodophenoxy substituent at position 4
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A carboxylic acid group at position 2
This combination of functional groups provides multiple points for chemical modifications, making it valuable for diverse synthetic applications.
Structural Characterization
The compound's structure can be confirmed through various analytical techniques commonly used in organic chemistry. While specific spectral data for (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid is limited in the available literature, similar pyrrolidine derivatives provide insight into its expected characterization profile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:
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The tert-butyl group (singlet at approximately δ 1.4-1.5 ppm)
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The pyrrolidine ring protons (complex multiplets between δ 1.8-4.5 ppm)
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The aromatic protons of the 2-iodophenoxy group (multiplets in the δ 6.5-7.8 ppm region)
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The carboxylic acid proton (broad singlet at δ 10-13 ppm, often exchangeable)
Infrared (IR) spectroscopy would display characteristic bands for:
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Carboxylic acid O-H stretch (broad band around 3200-2800 cm⁻¹)
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Carbonyl stretching from both the Boc group and carboxylic acid (strong bands at approximately 1700-1750 cm⁻¹)
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C-O stretching vibrations (1200-1300 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
Applications in Research and Development
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid has significant applications across several scientific domains:
Pharmaceutical Research
The compound serves as an intermediate in medicinal chemistry research, particularly in:
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Development of peptide-based drugs
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Creation of enzyme inhibitors
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Synthesis of more complex bioactive molecules
The presence of multiple functional groups makes it an excellent scaffold for further modifications, allowing medicinal chemists to generate diverse libraries of compounds for biological screening.
Organic Synthesis
In synthetic organic chemistry, this compound functions as a:
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Building block for complex molecule synthesis
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Chiral auxiliary in asymmetric synthesis
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Precursor for further chemical transformations
Comparison with Similar Compounds
Several related compounds share structural similarities with (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid but differ in key aspects:
| Compound | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid | 1354486-18-2 | Reference compound | 433.24 |
| (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid | 1354486-35-3 | Iodine at para position on phenyl ring | 433.24 |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 336818-78-1 | Phenyl instead of iodophenoxy, different stereochemistry at C4 | 291.34 |
| (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 96314-29-3 | Phenyl instead of iodophenoxy | 291.34 |
| (2S,4S)-4-azido-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid | 132622-65-2 | Azido instead of iodophenoxy | 256.26 |
Structure-Activity Relationships
The positional isomers of the iodophenoxy group (ortho, meta, para) may exhibit different biological activities and chemical reactivities due to:
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Varying steric effects
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Different electronic properties
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Altered capacity for intermolecular interactions
These structural variations are significant in drug discovery programs where subtle modifications can dramatically impact efficacy, selectivity, and pharmacokinetic properties.
Current Research Directions
Research involving (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid and related compounds continues to evolve in several areas:
Medicinal Chemistry
The compound's potential as a building block for novel pharmaceutical agents remains an active area of investigation. The specific stereochemistry at positions 2 and 4 of the pyrrolidine ring can contribute to selective interactions with biological targets, potentially leading to more effective and specific drugs.
Synthetic Methodology
Developing more efficient and stereoselective methods for synthesizing this and related compounds represents another important research direction. Improvements in synthetic approaches could reduce costs and environmental impact while increasing accessibility to these valuable building blocks.
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